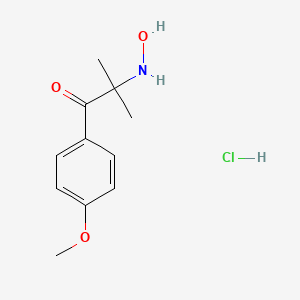
N-2-biphenylyl-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-2-biphenylyl-4-propoxybenzamide, also known as BPB, is a compound that has been used in scientific research for several years. It is a selective antagonist of the transient receptor potential vanilloid type 1 (TRPV1) channel, which is a non-selective cation channel found in sensory neurons. BPB has been used to study the TRPV1 channel and its role in various physiological and pathological conditions.
作用機序
N-2-biphenylyl-4-propoxybenzamide acts as a selective antagonist of the TRPV1 channel, which is a non-selective cation channel found in sensory neurons. The TRPV1 channel is activated by various stimuli, including heat, capsaicin, and acid. Activation of the TRPV1 channel results in the influx of calcium ions into the cell, which can lead to the release of neurotransmitters and the activation of various signaling pathways. This compound blocks the activation of the TRPV1 channel by binding to a specific site on the channel.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. This compound has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. In addition, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-2-biphenylyl-4-propoxybenzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the TRPV1 channel, which allows for the specific investigation of the role of this channel in various physiological and pathological conditions. Another advantage is its ability to cross the blood-brain barrier, which allows for the investigation of the role of TRPV1 in the central nervous system. One limitation is its relatively low potency, which requires higher concentrations to achieve the desired effects. Another limitation is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the use of N-2-biphenylyl-4-propoxybenzamide in scientific research. One direction is the investigation of the role of TRPV1 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is the investigation of the role of TRPV1 in the regulation of appetite and metabolism. Additionally, the development of more potent and selective TRPV1 antagonists could improve the specificity and efficacy of this compound in scientific research.
合成法
The synthesis of N-2-biphenylyl-4-propoxybenzamide involves the reaction of 2-bromobiphenyl with 4-propoxybenzamide in the presence of a palladium catalyst. The reaction yields this compound as a white solid with a purity of over 98%.
科学的研究の応用
N-2-biphenylyl-4-propoxybenzamide has been used in several scientific research studies to investigate the role of the TRPV1 channel in various physiological and pathological conditions. It has been used to study the effects of TRPV1 activation on pain, inflammation, and thermoregulation. This compound has also been used to investigate the role of TRPV1 in cancer, diabetes, and cardiovascular diseases.
特性
IUPAC Name |
N-(2-phenylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-2-16-25-19-14-12-18(13-15-19)22(24)23-21-11-7-6-10-20(21)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIBYIWCMPCKQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-benzyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4969155.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-bromo-2-furamide](/img/structure/B4969163.png)
![N-(3-hydroxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4969168.png)
![(dicyclopropylmethyl)methyl{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B4969172.png)
![4-bromo-N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4969180.png)
![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-2-methylbenzoate](/img/structure/B4969183.png)
![2-amino-4-(2,3-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4969192.png)

![5-{3-chloro-4-[2-(2,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4969216.png)
![6,7-dimethoxy-3-{[3-(trifluoromethyl)phenyl]amino}-2-benzofuran-1(3H)-one](/img/structure/B4969236.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-3-(phenylthio)propanamide](/img/structure/B4969250.png)
![2-bromo-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4969254.png)